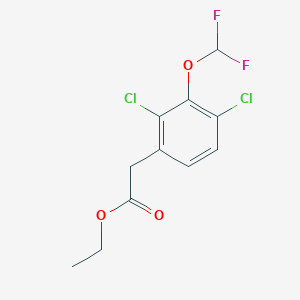

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate

Description

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is a halogenated phenylacetate ester characterized by its unique substitution pattern: two chlorine atoms at the 2- and 4-positions of the benzene ring, a difluoromethoxy group (-OCF₂H) at the 3-position, and an ethyl ester moiety. The difluoromethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing its pharmacokinetic properties .

Properties

IUPAC Name |

ethyl 2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2O3/c1-2-17-8(16)5-6-3-4-7(12)10(9(6)13)18-11(14)15/h3-4,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQVDWHLQBQINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C=C1)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorophenol and ethyl bromoacetate.

Formation of Intermediate: The 2,4-dichlorophenol is first reacted with a difluoromethylating agent to introduce the difluoromethoxy group. This step is often carried out using reagents like difluoromethyl phenyl sulfone under basic conditions.

Esterification: The intermediate product is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

Hydrolysis: 2,4-dichloro-3-(difluoromethoxy)phenylacetic acid.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate has been investigated for its potential antimicrobial and anticancer properties. The presence of halogen substituents enhances the lipophilicity and biological activity of the compound.

- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. The dichloro and difluoromethoxy groups are believed to play a crucial role in enhancing these properties .

- Anticancer Potential: Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its mechanism may involve the disruption of cellular signaling pathways critical for tumor growth .

Agricultural Applications

The compound is also being explored as a potential herbicide . Its structural features suggest that it could effectively target specific biochemical pathways in plants, leading to growth inhibition.

- Herbicidal Efficacy: Research on related compounds has shown that halogenated phenylacetates can act as effective herbicides by inhibiting key enzymes involved in plant metabolism .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at St. Andrews University examined the antimicrobial properties of halogenated phenylacetates, including this compound. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents .

Case Study 2: Herbicidal Properties

Research published in agricultural chemistry journals highlighted the herbicidal activity of structurally similar compounds. In controlled experiments, this compound demonstrated effective growth inhibition in several weed species, indicating its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms and ester group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The target compound’s chlorine and difluoromethoxy groups may confer greater oxidative stability compared to brominated analogs (e.g., Ethyl 2,4-dibromo-3-fluorophenylacetate), which are heavier and less electronegative .

- Fluorine vs. Methoxy: The difluoromethoxy group (-OCF₂H) in the target compound likely enhances metabolic resistance compared to non-fluorinated methoxy groups, as seen in 2,4-dichlorophenoxy acetate .

Biological Activity

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHClFO

- Molecular Weight : 303.11 g/mol

- Functional Groups : Ester, dichloride, difluoromethoxy

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling pathways .

- Anticancer Properties : Research indicates that derivatives of phenylacetate compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. This compound may share these properties due to its structural resemblance to known anticancer agents .

Anticancer Activity

Case studies have demonstrated the potential anticancer effects of this compound. For instance:

- Cytotoxicity Studies : In vitro studies reveal that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . The compound's ability to inhibit cell proliferation has been noted in several cancer cell lines.

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Similar compounds have shown effectiveness against bacterial and fungal strains:

- Bacterial Inhibition : Ethyl derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : Research indicates that certain ethyl esters possess antifungal activity against common pathogens .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of ethyl esters in medicinal chemistry. Key findings include:

- SAR Analysis : Modifications in the chlorine and fluorine substituents significantly influence the biological activity of these compounds. For example, increasing the electronegativity of substituents has been linked to enhanced anticancer activity .

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.

Q & A

Q. What are the established synthetic routes for Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate?

The synthesis typically involves sequential functionalization of the phenylacetate backbone. A plausible route includes:

- Step 1 : Introduction of the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., NaH in DMF) .

- Step 2 : Regioselective chlorination at the 2- and 4-positions using a chlorinating agent (e.g., Cl₂/FeCl₃ or SOCl₂), guided by directing groups or steric effects.

- Step 3 : Esterification of the carboxylic acid precursor with ethanol under acid catalysis (e.g., H₂SO₄) .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS).

Q. How can the structural integrity of this compound be confirmed?

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry of substituents (e.g., 2,4-dichloro vs. 3,5 positions) .

- Spectroscopy :

- ¹⁹F NMR : Distinct signals for -OCF₂O- (~-50 to -60 ppm) and absence of impurities.

- IR : Confirm ester carbonyl (~1740 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- Elemental analysis : Match experimental C/H/N/F/Cl percentages with theoretical values.

Q. What stability considerations are critical for handling this compound?

- Hydrolytic sensitivity : The ester group may hydrolyze under acidic/basic conditions. Store in anhydrous environments (e.g., molecular sieves) at -20°C.

- Light sensitivity : Chlorine and fluorine substituents may induce photodegradation. Use amber vials and limit UV exposure.

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.

Advanced Research Questions

Q. How can regioselective chlorination at the 2- and 4-positions be optimized?

Challenge : Competing chlorination at positions 3, 5, or 6 due to electronic/steric factors. Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., methoxy) at position 3 to block undesired chlorination. Remove post-reaction via hydrolysis .

- Catalytic systems : Use Lewis acids like FeCl₃ to enhance selectivity for electron-rich positions.

- Kinetic control : Optimize reaction temperature and time to favor 2,4-substitution over thermodynamic products.

Validation : Compare GC-MS or LC-MS profiles of reaction intermediates with reference standards.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

Scenario : Discrepancies between observed and predicted ¹⁹F NMR signals may arise from:

- Solvent effects : Polar solvents (e.g., DMSO-d₆) can shift signals vs. CDCl₃.

- Conformational isomerism : Rotameric equilibria in the difluoromethoxy group may split signals.

Resolution : - Perform variable-temperature NMR to identify dynamic effects.

- Compare with structurally analogous compounds (e.g., ethyl 3-(2,4-difluorophenoxy)phenylacetate derivatives ).

Q. What advanced analytical methods are suitable for studying its reactivity in biological systems?

- Metabolic profiling : Use LC-QTOF-MS to identify metabolites in vitro (e.g., liver microsomes).

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-labeled ester) to track metabolic pathways via mass spectrometry .

- Docking studies : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina, guided by crystallographic data of similar phenylacetates .

Methodological Best Practices

Q. Synthesis Optimization Table

| Parameter | Optimal Condition | Risk Mitigation |

|---|---|---|

| Chlorination Agent | SOCl₂ (mild) or Cl₂/FeCl₃ (harsh) | Avoid excess Cl₂ to prevent overhalogenation |

| Reaction Solvent | DMF (polar aprotic) | Use inert atmosphere to prevent hydrolysis |

| Temperature | 0–25°C (kinetic control) | Monitor exothermic reactions with cooling |

Q. Data Validation Workflow

Synthetic intermediates : Characterize via ¹H/¹³C NMR after each step.

Final product : Confirm via X-ray crystallography (if crystalline) and HRMS.

Biological assays : Use triplicate experiments with positive/negative controls to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.